1-(3-methoxyphenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine
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Overview
Description
1-(3-methoxyphenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a thiazolylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Pyrrole Introduction: The pyrrole moiety can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Acetylation: The thiazole-pyrrole intermediate is then acetylated using acetyl chloride or acetic anhydride.
Piperazine Substitution: Finally, the acetylated intermediate is reacted with 1-(3-methoxyphenyl)piperazine under suitable conditions, often involving a base such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 1-(3-hydroxyphenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine.
Reduction: 1-(3-methoxyphenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazolidin-4-yl]acetyl}piperazine.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which 1-(3-methoxyphenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine exerts its effects is likely related to its ability to interact with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential neurological effects. The thiazole and pyrrole rings may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyphenyl)piperazine: Lacks the thiazole and pyrrole rings, making it less complex but also potentially less specific in its biological activity.
4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine: Lacks the methoxyphenyl group, which may reduce its overall binding affinity and specificity.
Uniqueness
1-(3-methoxyphenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine is unique due to its combination of a methoxyphenyl group, a thiazole ring, and a pyrrole ring, which together confer a high degree of specificity and potential for diverse biological activity.
Properties
Molecular Formula |
C20H22N4O2S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C20H22N4O2S/c1-26-18-6-4-5-17(14-18)22-9-11-23(12-10-22)19(25)13-16-15-27-20(21-16)24-7-2-3-8-24/h2-8,14-15H,9-13H2,1H3 |
InChI Key |
CMZWBATWIVZRHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
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